1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone
Description
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c1-17-9-10-20(24)16-22(17)25-11-13-26(14-12-25)23(27)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,16H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLFFOCQVPCSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Mechanism
The intermediate is synthesized via nucleophilic aromatic substitution (NAS) between 5-chloro-2-methylaniline and a piperazine derivative. In a typical protocol:
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5-Chloro-2-methylaniline is reacted with 1-chloroethylpiperazine in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux (80–100°C).
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A base such as potassium carbonate () is added to deprotonate the aniline, facilitating the substitution reaction.
The reaction proceeds via a two-step mechanism:
Optimization of Reaction Conditions
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Solvent Selection : DMF is preferred for its high boiling point and ability to solubilize both aromatic amines and piperazine derivatives.
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Temperature : Reactions conducted at 80–100°C achieve >80% yield within 12–24 hours.
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Purification : The crude product is isolated via vacuum filtration, washed with cold ethanol, and recrystallized from a hexane-ethyl acetate mixture.
Coupling with Naphthalen-1-ylethanone
The second stage involves coupling the piperazine intermediate with 2-naphthalen-1-ylethanone to form the target compound.
Ketone Activation and Coupling Strategy
The ethanone group is activated for nucleophilic attack through in situ formation of a Schiff base or via direct alkylation:
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Schiff Base Formation : The ketone is converted to an imine using a dehydrating agent (e.g., molecular sieves) and an amine catalyst.
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Alkylation : The piperazine intermediate’s secondary amine attacks the α-carbon of the ethanone moiety in the presence of a Lewis acid catalyst (e.g., ).
A representative protocol involves:
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Dissolving the piperazine intermediate (1 equiv) and 2-naphthalen-1-ylethanone (1.2 equiv) in dry tetrahydrofuran (THF).
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Adding (0.1 equiv) and heating at 60°C for 8 hours under nitrogen atmosphere.
Yield and Byproduct Management
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Byproducts : Unreacted ethanone and dimerized piperazine derivatives are removed via silica gel chromatography using a gradient of ethyl acetate in hexane.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of aromatic ketones |
| Catalyst | Enhances electrophilicity of ketone | |
| Temperature | 60°C | Balances reaction rate and decomposition |
Kinetic and Thermodynamic Control
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Kinetic Control : Lower temperatures (40°C) favor mono-alkylation but require longer reaction times (24 hours).
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Thermodynamic Control : Higher temperatures (80°C) accelerate the reaction but risk over-alkylation, necessitating stringent stoichiometric ratios.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include piperazine derivatives with aromatic ketones or urea backbones. Key differentiating features include:
- Naphthalene vs. Phenyl Groups: The naphthalen-1-yl ethanone moiety distinguishes it from compounds like 1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone (), which uses a phenyl group. Naphthalene’s extended aromatic system may enhance π-π stacking interactions in target binding compared to simpler phenyl groups .
- Chloro-Methylphenyl Substituent : The 5-chloro-2-methylphenyl group contrasts with substituents in urea derivatives (e.g., 3-fluorophenyl, 3,5-dichlorophenyl) from . Chlorine atoms are common in bioactive molecules for improving binding affinity, while methyl groups can modulate steric effects and metabolic stability.
Molecular Weight and Physicochemical Properties
The molecular weight of the target compound is inferred to be ~380–400 g/mol (based on analogs in and ). Comparatively:
- Urea Derivatives () : Molecular weights range from 466.2 (11i) to 602.2 g/mol (11m), with substituents like trifluoromethyl increasing mass and lipophilicity.
- Chloro-Substituted Piperazines (): 2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has a molecular weight of 273.16 g/mol, highlighting the impact of simpler substituents .
Comparative Data Table
Research Findings and Implications
- Naphthalene Advantage : The naphthalen-1-yl group may confer superior binding to hydrophobic pockets in enzymes or receptors compared to phenyl or smaller aromatic systems .
- Synthetic Feasibility : High yields (>85%) for urea derivatives in suggest that similar synthetic routes (e.g., nucleophilic substitution or condensation) could be applied to the target compound .
Biological Activity
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperazine ring and a naphthalene moiety. Its molecular formula is with a molecular weight of approximately 328.83 g/mol. The presence of the chloro and methyl groups is crucial for its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Studies suggest it may act as an antagonist or modulator at serotonin and dopamine receptors, which could explain its potential in treating psychiatric disorders .
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related piperazine compounds have demonstrated moderate to significant efficacy against human breast cancer cells .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Study : A study evaluated the efficacy of piperazine derivatives, including similar compounds to this compound, against MCF-7 breast cancer cells. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting a pathway for developing new anticancer agents .
- CNS Disorders : Another investigation focused on the neuropharmacological profile of piperazine derivatives. It was found that these compounds could modulate neurotransmitter systems involved in mood regulation, thereby offering potential for treating anxiety and depression .
- In Vivo Studies : In vivo studies have demonstrated that compounds similar to this compound can enhance cognitive function in animal models, supporting their use as therapeutic agents for cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
